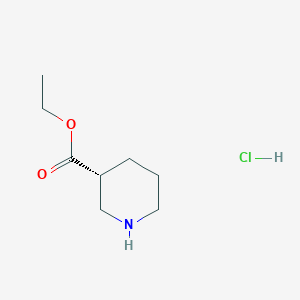

(R)-Ethyl piperidine-3-carboxylate hydrochloride

Description

(R)-Ethyl piperidine-3-carboxylate hydrochloride (CAS 4842-86-8) is a chiral piperidine derivative where the ester group is positioned at the 3-carbon of the piperidine ring, and the compound exists as a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The R-enantiomer is synthesized via resolution of racemic ethyl piperidine-3-carboxylate using L-(+)-tartrate, followed by conversion to the hydrochloride salt . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for anticonvulsants like desmethyltiagabine, where stereochemical purity (R-configuration) is essential for biological activity .

Propriétés

IUPAC Name |

ethyl (3R)-piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEGLOKZSLNARG-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660823 | |

| Record name | Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37675-19-7 | |

| Record name | Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37675-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrogenation Optimization

- Catalyst : 5% Pd/C (0.1 molar equivalent to substrate)

- Pressure : 10–30 atm H₂

- Temperature : 40±5°C

- Solvent : Ethanol (5–10 volumes relative to substrate)

This step achieves complete pyridine ring saturation without racemization.

Chiral Resolution

- Resolving agent : L-(+)-mandelic acid (1:1 molar ratio)

- Solvent system : Ethanol/water (4:1 v/v)

- Optical purity : >99% ee for (R)-enantiomer

Using D-(-)-mandelic acid yields the (S)-enantiomer instead.

Hydrochloride Salt Formation

- Solvent : Diethyl ether (9–10 volumes)

- Temperature : 0–5°C (ice-water bath)

- HCl introduction : Dry gas bubbled for 2 hours

- Product characteristics : White crystalline solid, hygroscopic

Advantages Over Alternative Methods

Purification Protocols

Analyse Des Réactions Chimiques

Types of Reactions

®-Ethyl piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: ®-Piperidine-3-carboxylic acid.

Reduction: ®-Ethyl piperidine-3-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

(R)-Ethyl piperidine-3-carboxylate hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Chiral Synthesis : Acts as a chiral building block for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds.

- Pharmaceutical Development : Utilized in synthesizing various pharmaceuticals, including DPP-4 inhibitors and serotonin reuptake inhibitors .

Biological Applications

The compound has been studied for its potential biological activities:

- Cholinergic Agonist : Exhibits efficacy at M2 muscarinic receptors, indicating potential use in treating cognitive disorders.

- Anti-Anxiety Properties : Investigated as a precursor for orally active anti-anxiety medications .

Medicinal Chemistry

In medicinal chemistry, this compound is significant due to its:

- Role in Drug Design : Used in developing drugs targeting central nervous system disorders and other therapeutic areas .

- Mechanism of Action : May act as a prodrug, releasing active compounds upon metabolic conversion and interacting with specific biological targets.

Industrial Applications

In industry, this compound finds applications in:

- Agrochemicals Production : Employed in synthesizing agrochemical compounds due to its reactivity and ability to form various derivatives.

- Fine Chemicals Manufacturing : Used as a precursor for producing fine chemicals with specific functionalities.

Case Studies

- Pharmaceutical Development :

-

Biological Activity Research :

- Research focused on the cholinergic properties of this compound showed increased receptor binding affinity, suggesting its potential use in treating Alzheimer’s disease.

Mécanisme D'action

The mechanism by which ®-ethyl piperidine-3-carboxylate hydrochloride exerts its effects depends on its application. In pharmaceutical research, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in the body, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Positional Isomers of Piperidine Carboxylates

Enantiomeric and Stereoisomeric Variants

Substituent-Modified Derivatives

- Fluorine Atoms: Improve metabolic stability and membrane permeability via electronegativity and lipophilicity modulation . Ester Group Variation: Methyl esters (vs. ethyl) decrease molecular weight (179.64 vs. 193.67 g/mol) and alter solubility profiles .

Physicochemical Properties

Activité Biologique

(R)-Ethyl piperidine-3-carboxylate hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structural properties allow it to interact with various biological targets, making it a valuable compound for drug development and synthesis of biologically active molecules.

- Molecular Formula : C8H16ClNO2

- CAS Number : 37675-19-7

- Structure : The compound consists of a piperidine ring substituted with an ethyl ester group and a carboxylate, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its role as a precursor in the synthesis of more complex molecules and its ability to act on various enzymatic pathways. Its mechanism may involve:

- Acting as a prodrug , where metabolic conversion releases the active form.

- Interacting with specific enzymes or receptors , influencing pathways related to central nervous system functions and potential anticancer activities.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, derivatives of this compound have been shown to exhibit cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The introduction of the piperidine ring has been essential for optimizing the pharmacological properties of these compounds, enhancing their interaction with protein binding sites .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes such as acetyl-CoA carboxylase (ACC). In vitro studies demonstrated that certain derivatives exhibited promising IC50 values, indicating effective inhibition with low cytotoxicity against normal human cells. For example, some derivatives showed IC50 values below 1000 nM against ACC1 and ACC2, suggesting their potential as therapeutic agents in metabolic disorders .

Data Table: Biological Activity Overview

Case Study 1: Synthesis and Evaluation of Derivatives

In a study focused on synthesizing novel spiro-piperidines from this compound, researchers explored structural modifications that enhanced enzyme inhibition. The resulting compounds were evaluated for their activity against ACCs, revealing several candidates with low cytotoxicity and high selectivity .

Case Study 2: Anticancer Potential

Another research effort investigated the anticancer potential of piperidine derivatives derived from this compound. These compounds demonstrated improved cytotoxic profiles compared to existing chemotherapeutics, highlighting their utility in developing new cancer therapies .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-ethyl piperidine-3-carboxylate hydrochloride to improve yield and enantiomeric purity?

- Methodological Answer : Synthesis optimization involves chiral resolution techniques (e.g., using (R)-specific catalysts or chiral stationary phases in chromatography) and reaction condition adjustments (temperature, solvent polarity, and stoichiometry). Purity can be enhanced via recrystallization in ethanol/water mixtures, as described for analogous piperidine derivatives . Monitoring reaction progress with thin-layer chromatography (TLC) and verifying enantiomeric excess (ee) via polarimetry or chiral HPLC is critical.

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the stereochemistry and functional groups (e.g., ester carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC with Chiral Columns : Ensures enantiomeric purity (>99% ee) by comparing retention times to racemic mixtures .

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% theoretical values.

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Periodic purity checks via HPLC are advised, as hydrochloride salts may hydrolyze under humid conditions, forming free bases or degradation products. Stability studies (accelerated aging at 40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How does this compound induce antiproliferative effects in cancer cell lines, and what experimental models validate its mechanism?

- Methodological Answer : The compound triggers mitochondrial apoptosis via caspase-3/7 activation and cytochrome c release, as shown in A549 (lung) and Jurkat (leukemia) cells. Key steps:

- Dose-Response Assays : Determine IC values (e.g., 5–20 μM range) using MTT or resazurin assays .

- Flow Cytometry : Annexin V/PI staining quantifies apoptosis/necrosis ratios.

- Western Blotting : Monitor Bcl-2/Bax ratios and PARP cleavage to confirm mitochondrial pathway engagement .

Q. How should researchers address contradictory data in studies evaluating the bioactivity of (R)-ethyl piperidine-3-carboxylate derivatives?

- Methodological Answer :

- Statistical Replication : Conduct triplicate experiments with independent cell batches to rule out batch-specific variability.

- Meta-Analysis : Compare datasets across similar models (e.g., IC discrepancies in MCF7 vs. HCT116 cells) to identify cell-line-specific sensitivities .

- Mechanistic Cross-Validation : Use orthogonal assays (e.g., siRNA knockdown of apoptotic genes) to confirm target specificity .

Q. What methodologies are recommended to validate the mitochondrial apoptosis pathway as the primary mechanism of action?

- Methodological Answer :

- Mitochondrial Membrane Potential (ΔΨm) Assays : Use JC-1 dye to detect depolarization via fluorescence shift (red→green).

- Caspase Inhibition Studies : Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK) to assess apoptosis rescue.

- Cytochrome c ELISA : Quantify cytosolic vs. mitochondrial fractions post-treatment .

Key Recommendations

- Synthesis : Prioritize chiral purity to avoid racemization, which can confound bioactivity results .

- Bioassays : Include positive controls (e.g., staurosporine for apoptosis) and normalize data to cell viability baselines .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility, as emphasized in analytical chemistry guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.